2-Chloro-7-ethyl-3-methylquinoline
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Overview
Description
Preparation Methods
The synthesis of quinoline derivatives, including 2-Chloro-7-ethyl-3-methylquinoline, can be achieved through several methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the reaction of aniline with an α,β-unsaturated carbonyl compound.
Industrial production methods often focus on optimizing these reactions for higher yields and purity. Techniques such as microwave irradiation, ultrasound irradiation, and the use of environmentally friendly catalysts like ionic liquids and solid acids have been explored to make the process more efficient and sustainable .
Chemical Reactions Analysis
2-Chloro-7-ethyl-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-7-ethyl-3-methylquinoline has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. This compound can be used as a starting material for the synthesis of various bioactive molecules.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: Quinoline derivatives are used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethyl-3-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with DNA or proteins. For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound.
Comparison with Similar Compounds
2-Chloro-7-ethyl-3-methylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Similar in structure but lacks the ethyl and methyl groups, which can affect its reactivity and biological activity.
7-Ethyl-3-methylquinoline:
2-Methylquinoline: Lacks both the chlorine and ethyl groups, making it less versatile in certain synthetic applications.
The presence of the chlorine, ethyl, and methyl groups in this compound makes it unique and potentially more versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
2-chloro-7-ethyl-3-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)12(13)14-11(10)7-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJIJSSAYADHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C(=N2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588999 |
Source
|
Record name | 2-Chloro-7-ethyl-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108097-03-6 |
Source
|
Record name | 2-Chloro-7-ethyl-3-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108097-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-ethyl-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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